1-Azabicyclo[2.2.1]heptane-7-carboxylic acid chemical structure
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid chemical structure
This guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid , a highly strained, conformationally restricted bicyclic amino acid. This scaffold serves as a critical bioisostere for proline and a pharmacophore for neuronal nicotinic acetylcholine receptor (nAChR) ligands.
Executive Summary
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid (CAS: 646055-94-9, HCl salt) is a bicyclic non-proteinogenic amino acid.[1] Structurally, it represents a "bridged piperidine" where the nitrogen atom resides at the bridgehead position, and the carboxylic acid functional group is located on the one-atom methine bridge (C7).
This molecule is distinct from quinuclidine (1-azabicyclo[2.2.2]octane) due to its higher ring strain and smaller bridge size. In drug discovery, it is valued for its ability to lock pharmacophores into specific spatial orientations, particularly in the development of alpha-7 and alpha-4-beta-2 nAChR agonists for cognitive disorders.
Structural Architecture & Numbering
IUPAC Nomenclature and Numbering
The bicyclic skeleton follows the von Baeyer nomenclature system.
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Bridgehead 1: Nitrogen atom (1-aza).[2]
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Bridgehead 4: Carbon atom (methine).
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Bridges:
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C2–C3: Two-carbon bridge.
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C5–C6: Two-carbon bridge.
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C7: One-carbon bridge (bearing the carboxyl group).
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The connectivity defines a rigid cage where the nitrogen lone pair is sterically exposed but electronically influenced by the pyramidalization constraints of the [2.2.1] system.
Stereochemistry
While the parent 1-azabicyclo[2.2.1]heptane is achiral, the introduction of a substituent at C7 creates a stereocenter relative to the nitrogen bridgehead.
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Symmetry: The molecule possesses a plane of symmetry passing through N1, C7, and C4 (assuming no other substituents).
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Relative Configuration: The carboxyl group can be oriented syn or anti to the nitrogen lone pair. Synthetic routes typically yield the thermodynamically stable isomer, often isolated as a zwitterionic solid.
Ring Strain and Basicity
The [2.2.1] system is significantly more strained than the [2.2.2] quinuclidine system.
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Hybridization: The bridgehead nitrogen is forced into a geometry that deviates from ideal tetrahedral angles. This increases the s-character of the N-C sigma bonds and, consequently, the p-character of the lone pair orbital.
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Basicity (pKa): While quinuclidine has a pKa of ~11.0, the increased strain in 1-azabicyclo[2.2.1]heptane lowers the pKa slightly (approx. 10.5–10.8), though it remains a strong base compared to acyclic tertiary amines.
Synthetic Methodology (The Targacept Protocol)
The most authoritative synthesis was established by Strachan et al. (Targacept, Inc.) in The Journal of Organic Chemistry (2006). This route utilizes a "ring-opening/double-cyclization" strategy.
Reaction Logic
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Masked Amino Acid: Glycine is protected as a Schiff base (e.g., benzophenone imine) to render the alpha-carbon nucleophilic.
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Electrophile Introduction: The glycine equivalent is alkylated with a 4-substituted cyclic ether (tetrahydropyran derivative).
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Cascade Cyclization: Acidic conditions (HBr) open the cyclic ether to generate a di-electrophile (di-bromo species), which then undergoes double nucleophilic attack by the deprotected nitrogen to form the bicyclic core.
Experimental Workflow
Figure 1: Synthetic pathway for the construction of the 1-azabicyclo[2.2.1]heptane core from glycine and tetrahydropyran precursors.
Detailed Protocol (Adapted from Strachan et al., 2006)
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Alkylation:
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Cool a solution of N-(diphenylmethylene)glycine ethyl ester in THF to -78 °C.
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Add LDA (1.1 eq) to generate the enolate.
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Add 4-bromotetrahydropyran (or 4-sulfonyloxytetrahydropyran) and warm to room temperature.
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Result: The pyran ring is attached to the glycine alpha-carbon.
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Ring Opening & Cyclization:
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Dissolve the alkylated intermediate in concentrated HBr (48% aq) or HBr/AcOH. Reflux for 8–12 hours.
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Mechanism:[3] The ether oxygen is protonated and attacked by bromide, opening the ring to form a bis(2-bromoethyl)methane backbone attached to the glycine nitrogen. The Schiff base is hydrolyzed to the free amine.
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Concentrate to remove excess acid.
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Final Closure:
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Treat the crude residue with ammonium hydroxide (NH4OH) and heat (60 °C).
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The free amine performs two intramolecular nucleophilic substitutions on the bromo-ethyl chains, closing both rings to form the [2.2.1] bridgehead nitrogen.
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Purification:
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The product is isolated via ion-exchange chromatography or crystallization from isopropanol/ether.
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Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Appearance | White to light brown solid (Zwitterion) |
| Solubility | Highly soluble in water, methanol; insoluble in non-polar solvents. |
| pKa (Acid) | ~2.2 (Carboxylic acid) |
| pKa (Base) | ~10.5 (Bridgehead Nitrogen) |
| LogP | -1.9 (Predicted, highly polar) |
| Topological Polar Surface Area | 40.4 Ų |
Medicinal Chemistry Applications
Bioisosterism
This scaffold acts as a conformationally restricted proline bioisostere . Unlike proline, which has conformational flexibility in the pyrrolidine ring puckering, the 1-azabicyclo[2.2.1]heptane system locks the C-N-C bond angles and the vector of the carboxylate.
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Use Case: Peptidomimetics where a rigid turn is required.
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Benefit: Enhances metabolic stability (resistance to proteases) and selectivity for receptor subtypes.
Nicotinic Receptor Ligands
The 1-azabicyclo[2.2.1]heptane core is a privileged scaffold for ligands of the nicotinic acetylcholine receptor (nAChR) .
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Pharmacophore: The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine.
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Distance Constraint: The distance between the bridgehead nitrogen and the distal functional groups (attached at C7) is rigidly defined, allowing for precise probing of the orthosteric binding site in
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Drug Candidates: Derivatives of this acid have been explored by companies like Targacept (now Catalyst Biosciences) for treating Alzheimer's disease, schizophrenia, and pain.
References
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Synthesis & Methodology: Strachan, J. P., Whitaker, R. C., Miller, C. H., & Bhatti, B. S. (2006). Synthesis of Bicyclic Tertiary
-Amino Acids. The Journal of Organic Chemistry, 71(26), 9909–9912. -
Chemical Structure Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15946564, 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride.
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Ring Strain Analysis: Wiberg, K. B. (1986).[4] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.[4]
